Product packaging for Sodium O,O-dimethyl thiophosphate(Cat. No.:CAS No. 23754-87-2)

Sodium O,O-dimethyl thiophosphate

Cat. No.: B156415
CAS No.: 23754-87-2
M. Wt: 164.1 g/mol
InChI Key: LWRYJFJUTLBKPU-UHFFFAOYSA-M
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Description

Contextualization within Organothiophosphate Chemistry

Organothiophosphates are a class of organic compounds containing a phosphorus atom bonded to sulfur and oxygen, and at least one organic group. au.dk These compounds are structurally related to organophosphates, where one or more oxygen atoms are replaced by a sulfur atom. au.dk This substitution of oxygen with sulfur imparts distinct chemical and physical properties, influencing their reactivity and biological activity.

Sodium O,O-dimethyl thiophosphate, with the chemical formula C₂H₆NaO₃PS, is a salt of O,O-dimethyl thiophosphoric acid. chemicalbook.comscbt.com Its structure features a central phosphorus atom double-bonded to a sulfur atom (in the thiono form) or an oxygen atom (in the thiolo form), single-bonded to two methoxy (B1213986) groups, and forming an ionic bond with a sodium cation. This structure is foundational to its utility in various chemical transformations.

Significance in Academic and Industrial Research

The significance of this compound in research stems from its role as a versatile reactant and intermediate. In academic settings, it is notably used in the synthesis of more complex molecules with specific functionalities. A key example is its use as a reactant in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. chemicalbook.comresearchgate.net This particular rearrangement is significant for its application in the labeling of DNA, a fundamental technique in molecular biology and biotechnology research. au.dkrsc.org The ability to introduce a thiol group at specific sites in a DNA sequence opens up possibilities for conjugation with various molecules, including fluorescent dyes and biotin (B1667282) derivatives. rsc.org

Industrially, organothiophosphates, including derivatives of O,O-dimethyl thiophosphoric acid, are crucial intermediates in the production of a wide range of agrochemicals, particularly insecticides. cymitquimica.comnih.gov For instance, the related compound O,O-dimethyl dithiophosphoric acid is a precursor in the synthesis of the insecticide malathion (B1675926). nih.govnih.gov The manufacturing processes for several organophosphate pesticides involve the reaction of intermediates like O,O-dimethyl thiophosphoryl chloride, highlighting the industrial relevance of this chemical family. researchgate.netgoogle.com

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23754-87-2 chemicalbook.comscbt.comsigmaaldrich.com
Molecular Formula C₂H₆NaO₃PS chemicalbook.comscbt.com
Molecular Weight 164.10 g/mol chemicalbook.comscbt.comsigmaaldrich.com
Appearance Off-White Solid au.dk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6NaO3PS B156415 Sodium O,O-dimethyl thiophosphate CAS No. 23754-87-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRYJFJUTLBKPU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)([O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1112-38-5 (Parent)
Record name Sodium O,O-dimethyl thiophosphate
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DSSTOX Substance ID

DTXSID10895101
Record name Sodium O,O-dimethyl phosphorothioate
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23754-87-2
Record name Sodium O,O-dimethyl thiophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium O,O-dimethyl phosphorothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium O,O-dimethyl thiophosphate
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Synthetic Methodologies and Chemical Reactions

Synthesis of Sodium O,O-dimethyl Thiophosphate and Related Salts

The creation of this compound and analogous thiophosphate salts is accomplished through several key synthetic pathways. These methods leverage different phosphorus- and sulfur-containing precursors and reaction conditions to form the characteristic P-S bond of the thiophosphate moiety.

General Synthetic Routes for Thiophosphate Salts

General strategies for synthesizing thiophosphate salts are well-established in organophosphorus chemistry. These routes often involve the addition of sulfur to a trivalent phosphorus compound or the chemical modification of existing organophosphorus compounds that already contain sulfur.

A prevalent and straightforward method for synthesizing O,O-dialkyl thiophosphate salts involves the reaction of a dialkyl phosphite (B83602) with elemental sulfur in the presence of a base. This reaction, often referred to as the Pudovik reaction, is a one-pot synthesis that is efficient for producing a range of thiophosphate salts. The process begins with the deprotonation of the dialkyl phosphite by the base, creating a highly nucleophilic phosphite anion. This anion then attacks the eight-membered ring of elemental sulfur (S₈), leading to the cleavage of a sulfur-sulfur bond and the formation of a P-S bond. The resulting thiophosphate anion is then stabilized by the corresponding cation from the base.

For the specific synthesis of this compound, dimethyl phosphite is the starting material. Common bases used for this transformation include sodium methoxide (B1231860) or sodium hydroxide (B78521). The reaction is typically conducted in a polar solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating to facilitate the dissolution of sulfur and promote the reaction. The choice of solvent and base is critical, as it can influence the reaction rate and the purity of the final product.

Table 1: Examples of Reaction Conditions for Dialkyl Thiophosphate Synthesis

Dialkyl PhosphiteBaseSulfur SourceSolventProductReference
Dimethyl PhosphiteSodium MethoxideElemental Sulfur (S₈)MethanolThis compound
Diethyl PhosphiteSodium EthoxideElemental Sulfur (S₈)EthanolSodium O,O-diethyl thiophosphate
Dibutyl PhosphiteSodium HydroxideElemental Sulfur (S₈)Toluene/Water (Phase Transfer)Sodium O,O-dibutyl thiophosphate

O,O-Dialkyl dithiophosphoric acids and their corresponding salts can serve as precursors for O,O-dialkyl thiophosphates through controlled chemical conversion. This transformation requires the selective removal of one sulfur atom from the dithiophosphate (B1263838) moiety (P(S)S⁻) to yield the monothiophosphate (P(S)O⁻). This can be achieved through desulfurization or oxidative desulfurization reactions.

One common method involves the alkaline hydrolysis of an O,O-dialkyl dithiophosphoric acid or its salt. By carefully controlling the reaction conditions, such as temperature and the concentration of the base (e.g., sodium hydroxide), one of the sulfur atoms can be replaced by an oxygen atom. Another approach is the reaction of dithiophosphate salts with specific oxidizing agents that selectively target one of the sulfur atoms for removal. The careful selection of reagents is crucial to prevent over-oxidation, which would lead to the formation of the corresponding phosphate (B84403) (P(O)O⁻) instead of the desired thiophosphate.

An alternative route to alkali metal thiophosphate salts involves the initial synthesis of an ammonium (B1175870) salt, which is then converted to the desired product. This process often begins with the reaction of phosphorus pentasulfide (P₄S₁₀) with an appropriate alcohol, such as methanol, to produce O,O-dimethyl dithiophosphoric acid. This dithiophosphoric acid is subsequently neutralized with ammonia (B1221849) or an amine to form the corresponding ammonium O,O-dimethyl dithiophosphate.

This ammonium dithiophosphate salt can then be hydrolyzed under basic conditions to form the ammonium thiophosphate. Following the formation of the ammonium O,O-dimethyl thiophosphate, a salt metathesis (ion exchange) reaction can be performed. By treating the ammonium salt with a strong sodium base like sodium hydroxide, the ammonium ion (NH₄⁺) is replaced by a sodium ion (Na⁺), yielding the target compound, this compound, while ammonia is released as a byproduct.

Modern synthetic chemistry has introduced more advanced methods for forming the P-S bond, including oxidative coupling strategies. These techniques involve the reaction of a trivalent phosphorus compound, such as a phosphite, with a thiol or another sulfur source in the presence of an oxidizing agent. The role of the oxidant is to facilitate the formation of the P-S bond.

For example, a dialkyl phosphite can be coupled with a thiol in a reaction mediated by an oxidant. While not the most common route for simple salts like this compound, these methods are highly valuable in the synthesis of more complex thiophosphate derivatives, such as those found in oligonucleotide chemistry. These approaches often provide high yields and stereochemical control, which are critical in specialized applications.

N-Chlorosuccinimide (NCS) is a versatile reagent that can be used to promote the synthesis of thiophosphates. NCS acts as a mild oxidizing agent and an electrophilic chlorine source. In one synthetic pathway, a dialkyl H-phosphonate (dialkyl phosphite) can be reacted with a thiol in the presence of a base and NCS. The proposed mechanism involves the initial reaction of the phosphonate (B1237965) with NCS to form a reactive, chlorinated phosphorus intermediate. This intermediate is then highly susceptible to nucleophilic attack by the thiol, leading to the formation of the thiophosphate product.

This method offers an alternative to the use of elemental sulfur and can be advantageous in cases where the starting materials are sensitive to harsher reagents. The reaction byproducts, such as succinimide, are generally easy to remove from the reaction mixture, simplifying the purification process.

Specific Preparative Methods for this compound

The preparation of this compound can be achieved through several synthetic routes. A common industrial method involves the reaction of phosphorus pentasulfide (P₂S₅) with methanol to first produce O,O-dimethyl dithiophosphoric acid, which is then neutralized. wikipedia.org

A more direct laboratory synthesis involves the reaction of thiophosphoryl chloride (PSCl₃) with a sodium alkoxide, in this case, sodium methoxide. A general procedure described for sodium thiophosphates involves the dropwise addition of PSCl₃ to an aqueous solution of a hydroxide, such as sodium hydroxide. google.com To obtain the specific O,O-dimethyl ester, this general method is adapted by using sodium methoxide in an anhydrous solvent to prevent hydrolysis of the ester groups.

The reaction can be summarized as follows: PSCl₃ + 3NaOCH₃ → (CH₃O)₂P(S)ONa + 2NaCl + CH₃Cl

Another approach involves the reaction of dimethyl phosphite with sulfur in the presence of a base like triethylamine, which forms a triethylammonium (B8662869) salt of O,O-dimethyl thiophosphate. beilstein-journals.org This salt can then be converted to the sodium salt through ion exchange.

ReactantsReagents/SolventsProductKey Features
Thiophosphoryl chloride (PSCl₃), Sodium methoxide (NaOCH₃)Anhydrous alcohol (e.g., Methanol)This compoundDirect method, requires control of stoichiometry.
O,O-Dimethyl dithiophosphoric acid, Sodium hydroxide (NaOH)Water or Alcohol/Water mixtureThis compoundNeutralization of the corresponding acid.
Dimethyl phosphite, Sulfur, TriethylamineSolvent-free (Microwave) or Ethyl acetate/Diethyl etherTriethylammonium O,O-dimethyl thiophosphateIntermediate salt formed, which can be converted to the sodium salt. beilstein-journals.org

Control of Reaction Conditions and Purity Enhancement

Achieving high purity and yield of this compound necessitates careful control over reaction conditions.

Temperature and Reaction Time: In syntheses starting from PSCl₃, the initial reaction with the hydroxide or alkoxide is highly exothermic and may require cooling in an ice-water bath. google.com Following the initial vigorous reaction, a period of heating, for instance at 60-100°C for 0.5 to 3 hours, can drive the reaction to completion and significantly improve the product yield. google.com

pH Control: When using aqueous hydroxide solutions, maintaining the appropriate pH is crucial to prevent side reactions, such as the hydrolysis of the ester linkages. The use of anhydrous solvents is a common strategy to circumvent these issues.

Purification Techniques: After the reaction, the crude product often contains unreacted starting materials and byproducts. A common purification method involves quenching the reaction mixture and precipitating the solid product. google.com For further purification, the solid can be dissolved in a minimal amount of water and then re-precipitated by adding a less polar solvent, such as alcohol. google.com This process of recrystallization effectively removes more soluble impurities. Another method involves washing the product with appropriate solvents to remove specific impurities, followed by drying under vacuum. orgsyn.org For non-salt intermediates like O,O-dimethyl dithiophosphoric acid, distillation under reduced pressure is a viable purification step before neutralization. wikipedia.org

ParameterControl StrategyPurpose
Temperature Initial cooling followed by controlled heating (e.g., 60-100°C). google.comTo manage the initial exotherm and then ensure complete reaction.
Solvent Use of anhydrous solvents.To prevent hydrolysis of the ester groups and other water-induced side reactions.
Stoichiometry Precise control of reactant ratios.To maximize the formation of the desired product and minimize byproducts.
Post-Reaction Quenching and precipitation. google.comTo isolate the crude solid product from the reaction mixture.
Purification Recrystallization from a water/alcohol solvent system. google.comTo enhance the purity of the final product by removing soluble impurities.

Chemical Reactivity and Transformation Pathways

The thiophosphate moiety in this compound is the center of its chemical reactivity, participating in both oxidation and substitution reactions.

Oxidation Reactions of the Thiophosphate Moiety

The sulfur atom in the thiophosphate group is susceptible to oxidation, leading to the formation of various oxidized products.

The most common oxidation reaction for thiono (P=S) compounds like this compound is the conversion of the thiophosphoryl group to a phosphoryl group (P=O). This transformation, often called desulfuration, results in the formation of the corresponding "oxon" analogue, Sodium O,O-dimethyl phosphate. This oxidative process is a key metabolic pathway for many organothiophosphate pesticides, converting them into more potent acetylcholinesterase inhibitors. cymitquimica.com Various oxidizing agents can achieve this transformation in a laboratory setting.

While the terms "sulfoxide" and "sulfone" typically refer to the oxidation states of sulfur bonded between two carbon atoms, analogous oxidized sulfur species can be considered in the context of thiophosphates. However, the primary and most stable oxidation product is the oxon (Sodium O,O-dimethyl phosphate), where the P=S double bond is converted to a P=O double bond. The direct formation of stable intermediates analogous to sulfoxides (P=S=O) or sulfones (P(=O)₂S) from the thiophosphate moiety is not a commonly reported transformation pathway under typical oxidative conditions. The oxidation overwhelmingly favors the more thermodynamically stable P=O bond.

Substitution Reactions

The this compound anion is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom (S-alkylation/acylation) or the oxygen atom (O-alkylation/acylation). The course of the reaction is often dictated by the nature of the electrophile, in accordance with Hard and Soft Acid-Base (HSAB) theory.

S-Alkylation: The sulfur atom is a soft nucleophilic center. It preferentially attacks soft electrophiles, such as alkyl halides (e.g., benzyl (B1604629) bromide). This leads to the formation of S-alkyl O,O-dimethyl phosphorothioate (B77711) esters. beilstein-journals.org This S-alkylation is the predominant pathway in reactions with many alkylating agents. beilstein-journals.org

O-Acylation: The oxygen atom is a hard nucleophilic center. It tends to react with hard electrophiles, such as acyl chlorides (e.g., benzoyl chloride). beilstein-journals.org This results in the formation of O-acyl O,O-dimethyl phosphorothioate products.

The reactivity is analogous to that of the well-studied ammonium O,O'-diethyl thiophosphate, which yields only S-alkylation products with benzyl halides but O-acylation products with benzoyl chloride. beilstein-journals.org This compound is a key reactant in the synthesis of various organophosphorus compounds, including pesticides like malathion (B1675926) and dimethoate. nih.govhaz-map.com

Electrophile TypeExamplePredominant Reaction SiteProduct Type
Soft (e.g., Alkyl Halide)Benzyl BromideSulfur (Soft Nucleophile)S-Alkyl O,O-dimethyl phosphorothioate beilstein-journals.org
Hard (e.g., Acyl Halide)Benzoyl ChlorideOxygen (Hard Nucleophile)O-Acyl O,O-dimethyl phosphorothioate beilstein-journals.org

Hydrolysis Reactions

(CH₃O)₂P(S)O⁻Na⁺ + H₂O → (CH₃O)₂P(O)OH + H₂S + Na⁺

This hydrolysis can be influenced by factors such as pH and temperature. nih.gov The release of hydrogen sulfide (B99878) is a characteristic feature of the hydrolysis of many thiophosphate compounds. nih.gov

The rate of hydrolysis of organophosphorus compounds, including this compound, is often highly dependent on the pH of the solution. Studies on related compounds, such as O,O-dimethyl-O-p-nitrophenyl thiophosphate (dimethylparathion), have shown that the hydrolysis rate increases significantly in alkaline conditions. researchgate.net The reaction is described as being bimolecular, with the rate being dependent on the concentrations of both the thiophosphate and the hydroxide ion. researchgate.net

For dimethylparathion, the second-order rate constant for alkaline hydrolysis at 15°C was found to be 9.20 x 10⁻² mol⁻¹ min⁻¹. researchgate.net This indicates a faster hydrolysis rate compared to its diethyl analogue. researchgate.net While specific kinetic data for the hydrolysis of this compound across a wide pH range is not detailed in the provided search results, the general principle of base-catalyzed hydrolysis is applicable. The rate of hydrolysis would be expected to be slower in neutral or acidic conditions and accelerate as the pH increases.

Table 2: Hydrolysis Rate Constants for Related Thiophosphates

Compound Temperature (°C) Second-Order Rate Constant (mol⁻¹ min⁻¹)
O,O-dimethyl-O-p-nitrophenyl thiophosphate 15 9.20 x 10⁻²

This table, based on data for structurally similar compounds, illustrates the influence of the alkyl group on the rate of alkaline hydrolysis. researchgate.net

Thiophosphate Rearrangements and Their Synthetic Utility

This compound is a reactant in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. chemicalbook.com This type of rearrangement highlights the synthetic utility of thiophosphates in accessing different classes of organophosphorus compounds.

Coordination Chemistry and Complex Formation

Coordination chemistry involves the formation of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions known as ligands. libretexts.orgwikipedia.org this compound, or more specifically the O,O-dimethyl thiophosphate anion, can act as a ligand in coordination chemistry. The oxygen and sulfur atoms of the thiophosphate moiety possess lone pairs of electrons that can be donated to a metal center, forming a coordinate covalent bond. chadsprep.com

The ability of the O,O-dimethyl thiophosphate anion to coordinate to metal ions makes it a valuable ligand in the synthesis of various organophosphorus-metal complexes. These complexes can exhibit interesting structural and electronic properties. The nature of the coordination can vary, with the thiophosphate potentially acting as a monodentate ligand (binding through either the oxygen or sulfur) or as a bidentate ligand (binding through both oxygen and sulfur), leading to the formation of chelate rings.

Ligand Behavior of O,O-dimethyl Thiophosphate Derivatives

The derivatives of O,O-dimethyl thiophosphate, particularly the O,O-dimethyl thiophosphate anion, exhibit notable behavior as ligands in coordination chemistry. The ammonium salt of O,O-dimethyl thiophosphate is recognized as a chelating agent capable of forming stable complexes with various metal ions. This characteristic is pivotal in the synthesis of a range of organophosphorus compounds.

The ligand behavior is largely dictated by the presence of donor atoms, specifically oxygen and sulfur, which can coordinate with metal centers. The ambidentate nature of the thiophosphate group allows it to bond with metals through either the sulfur atom (S-coordination) or the oxygen atom (O-coordination), or to act as a bridging ligand, coordinating to two different metal centers. The mode of coordination is influenced by several factors, including the nature of the metal ion (hard or soft acid-base properties), the steric and electronic properties of the other ligands in the coordination sphere, and the reaction conditions.

For instance, in reactions with soft metal ions, S-coordination is generally favored. Conversely, harder metal ions tend to coordinate with the oxygen atom. This selective coordination is a key aspect of the ligand's utility in designing complexes with specific geometries and reactivities.

While specific studies on a wide array of O,O-dimethyl thiophosphate complexes are not extensively detailed in the provided search results, the behavior of the closely related O,O-dialkyl dithiophosphates provides valuable insights. These dithiophosphate ligands, with the general formula (RO)₂PS₂⁻, are known to coordinate to metal ions in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring.

Complexation with Metal Ions

The ability of O,O-dimethyl thiophosphate and its derivatives to form complexes with a variety of metal ions is a cornerstone of their application in different chemical domains. The synthesis of these metal complexes typically involves the reaction of a salt of O,O-dimethyl thiophosphoric acid (such as the sodium or ammonium salt) with a metal salt in a suitable solvent.

Detailed research on the complexation of various metal ions with O,O-dialkyl dithiophosphates provides a framework for understanding the potential complexation behavior of O,O-dimethyl thiophosphate. Studies on dithiophosphate complexes with metals such as gold(III), neodymium(III), and niobium(V) have demonstrated the formation of stable complexes with well-defined stoichiometries and geometries. tandfonline.comtandfonline.comacs.org

For example, gold(III) complexes of the type [(RO)₂PS₂]AuCl₂ have been synthesized and characterized, showcasing the bidentate coordination of the dithiophosphate ligand to the gold center. tandfonline.com Similarly, neodymium(III) dithiophosphates have been prepared, with coordination numbers of eight or nine suggested for the neodymium ion, indicating the formation of complex structures. tandfonline.com

While direct data for a broad range of O,O-dimethyl thiophosphate-metal complexes is limited in the search results, the principles of coordination chemistry suggest that it would form complexes with a wide array of transition metals and main group elements. The properties of these complexes, such as their stability, color, and magnetic properties, would be dependent on the specific metal ion and the coordination environment.

The following table summarizes the types of metal complexes formed with analogous O,O-dialkyl dithiophosphate ligands, which can be considered indicative of the potential complexation behavior of O,O-dimethyl thiophosphate.

Table 1: Examples of Metal Complexes with O,O-Dialkyl Dithiophosphate Ligands

Metal Ion Complex Formula Coordination Geometry (inferred) Reference
Gold(III) [[S₂P(OR)₂]AuCl₂] Square Planar tandfonline.com
Neodymium(III) [Nd{S₂P(OR)₂}₃·3H₂O] High Coordination Number (8 or 9) tandfonline.com
Niobium(V) [NbCl₃{S₂P(OR)₂}₂] Octahedral acs.org
Cobalt(III) [Co{S₂P(OR)₂}₃] Octahedral researchgate.net
Cadmium(II) [Cd{S₂P(OR)₂}₂(NC₅H₅)₂] Octahedral researchgate.net

The study of these metal complexes is often carried out using various spectroscopic techniques. Infrared (IR) spectroscopy can provide information about the coordination mode of the thiophosphate ligand by observing the shifts in the P=S and P-O-C stretching frequencies upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing the structure of these complexes in solution. In the solid state, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere of the metal ion. researchgate.net

Environmental Fate and Degradation Mechanisms of Organothiophosphates Focusing on Chemical Transformations

Abiotic Degradation Processes

Abiotic degradation involves the chemical transformation of Sodium O,O-dimethyl thiophosphate without the involvement of biological organisms. Key abiotic processes include hydrolysis, photolysis, and atmospheric degradation.

Hydrolysis in Aqueous Systems

The degradation of the similar compound Diazinon (B1670403), an organophosphate pesticide, has been studied, and its degradation pathways have been analyzed, which may provide insights into the potential hydrolysis products of this compound. frontiersin.org

It is also important to note that some polyphosphates, like sodium polyphosphate, can suppress hydrolysis of certain materials in aqueous solutions, though this is not directly related to the degradation of this compound itself. mst.edu

Photolysis by UV Light

Photolysis, or degradation by light, can be a significant fate process for chemicals in the environment, particularly in the upper layers of water bodies and on surfaces. The provided information indicates that the atmospheric degradation of a related organothiophosphate insecticide, pirimiphos-methyl (B1678452), has been studied under sunlight conditions, suggesting that photolysis is a relevant process for this class of compounds. nih.gov However, specific studies detailing the photolytic degradation rates and products of this compound itself are not available in the search results.

Atmospheric Degradation

Organothiophosphates that volatilize into the atmosphere can undergo degradation through reactions with atmospheric oxidants.

The reaction with hydroxyl (OH) radicals is a primary degradation pathway for many organic compounds in the troposphere. researchgate.net Studies on the organothiophosphate insecticide pirimiphos-methyl have shown that its tropospheric degradation is mainly controlled by reaction with OH radicals. nih.gov The rate constant for the reaction of pirimiphos-methyl with OH radicals was determined to be (1.14 ± 0.2) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to an estimated atmospheric lifetime of about 1.6 hours. nih.govresearchgate.net While this provides an indication of the reactivity of the organothiophosphate class, the specific rate constant for this compound is not provided.

The atmospheric degradation of organothiophosphates can lead to the formation of secondary air pollutants. researchgate.net For example, the degradation of pirimiphos-methyl was found to produce SO₂, glyoxal, and other oxygenated and nitrogenated compounds. nih.govresearchgate.net Significant aerosol formation was also observed during its reaction with OH radicals. nih.govresearchgate.net These findings suggest that the atmospheric degradation of this compound could also contribute to the formation of particulate matter and other secondary pollutants.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. O,O-dimethyl dithiophosphate (B1263838), a closely related compound, is known to be a metabolite of several organophosphate insecticides and is found in the wastewater of pesticide manufacturing. nih.gov Studies have shown that activated sludge can be acclimated to degrade O,O-dimethyl phosphorodithioate (B1214789), with optimal degradation occurring at a pH of 6.5-7.0. nih.gov In one study, an acclimated activated sludge was able to degrade 500 mg/L of O,O-dimethyl phosphorodithioate within 7 hours. nih.gov This suggests that microbial degradation is a potential pathway for the removal of such compounds from contaminated water.

The complete biodegradation of dimethyl phthalate (B1215562) (DMP) by a Bacillus thuringiensis strain has also been documented, indicating that bacteria can utilize related organic compounds as a sole source of carbon and energy. rsc.org While not directly about this compound, this demonstrates the potential for microbial breakdown of dimethyl-substituted organic compounds.

Below is a table summarizing the degradation products of related compounds, which may provide insights into the potential degradation products of this compound.

Compound Degradation Process Products Reference
Pirimiphos-methylAtmospheric degradation by OH radicalsSO₂, glyoxal, other oxygenated and nitrogenated compounds, aerosols nih.govresearchgate.net
Dimethyl methylphosphonate (B1257008) (DMMP) (Sarin simulant)Catalytic decomposition over metal oxidesMethanol (B129727), dimethyl ether, methylphosphonic acid, CO, CO₂, POₓ mdpi.com

Microbial Degradation Processes

Microbial degradation is a primary pathway for the detoxification and breakdown of organophosphorus compounds in the environment. oup.comnih.gov Since the first isolation of an organophosphate-degrading bacterium, Flavobacterium sp., in 1973, numerous other bacterial and fungal species capable of breaking down these compounds have been identified. nih.gov The core of this microbial action lies in enzymatic reactions that target the ester bonds within the organothiophosphate molecule. oup.comoup.com

The most significant step in the detoxification of organophosphorus compounds by microorganisms is the enzymatic hydrolysis of the phosphoester bonds, specifically the P-O-alkyl and P-O-aryl bonds. oup.comoup.com This cleavage breaks the molecule into smaller, less toxic fragments. While the P-S bond is also a target for hydrolysis, its cleavage rate can be significantly lower than that of P-O bonds. acs.org The hydrolysis mechanism can proceed through different pathways, including a one-step direct displacement or a multi-step process involving a pentacoordinate intermediate. acs.org This hydrolytic cleavage is considered a critical detoxification reaction as it prevents the phosphorylation of acetylcholinesterase, the primary mechanism of toxicity for these compounds. oup.combiotechrep.ir

A key group of enzymes responsible for the hydrolysis of organophosphates are the phosphotriesterases (PTEs). biotechrep.irmdpi.com These enzymes have been identified in a wide range of organisms, from bacteria to mammals, and play a crucial role in detoxification. biotechrep.irtandfonline.com The best-studied PTE is from the bacterium Brevundimonas diminuta (formerly Pseudomonas diminuta). nih.govmdpi.com This enzyme, and others like it, are often encoded by the opd (organophosphate-degrading) gene. oup.comnih.gov

PTEs are metalloenzymes, typically requiring divalent cations for their activity, which facilitates a nucleophilic attack on the phosphorus center of the organophosphate molecule. mdpi.commdpi.com While some PTEs show limited activity against thiophosphates, many can readily hydrolyze them. nih.gov Other microorganisms, such as Pseudomonas acidovorans, have been shown to utilize organothiophosphate breakdown products as a sulfur source. researchgate.net

The microbial breakdown of organothiophosphates results in the formation of various metabolites. For instance, the degradation of the insecticide dimethoate, which shares structural similarities with this compound, proceeds through microbial action to form its major degradation product, omethoate. researchgate.net Similarly, studies on the degradation of malathion (B1675926) and parathion (B1678463) in water have identified O,O-dimethylthiophosphoric acid as a degradation product. researchgate.net The biotransformation process typically involves hydrolysis, which can be followed by further breakdown of the resulting metabolites. For example, some bacteria possess enzymes like phosphomonoesterases and phosphodiesterases that can further degrade simple alkyl phosphates. oup.com

Degradation in Environmental Matrices (e.g., Soil, Water)

The degradation of organothiophosphates like this compound occurs in both soil and water, largely driven by microbial activity.

Soil: In soil environments, the degradation is primarily attributed to the action of microorganisms and their extracellular enzymes. nih.gov For example, the degradation of the organothiophosphate insecticide phenthoate (B1677647) in soil was found to be rapid in non-sterile soil but significantly slower in autoclaved soil, indicating the critical role of microbes. nih.gov The rate of degradation can be influenced by factors such as soil type, moisture, and the concentration of the compound. nih.gov Acclimated activated sludge has been shown to effectively degrade O,O-dimethyl phosphorodithioate, a related compound, with an optimal pH range of 6.5-7.0. nih.gov

Water: In aquatic systems, hydrolysis is a major degradation pathway. researchgate.net The degradation of organophosphorus pesticides like malathion and parathion in river water leads to the formation of various products, including their respective oxons and dialkyl thiophosphoric acids. researchgate.net The persistence of these compounds in water is influenced by factors such as pH, temperature, and the presence of sunlight, which can drive photolytic degradation. researchgate.net

Transformation Products and Environmental Persistence

The degradation of organothiophosphates leads to the formation of various transformation products (TPs). nih.gov These TPs can have different chemical properties and toxicities compared to the parent compound. A common transformation product of many organophosphate insecticides is O,O-dimethyl dithiophosphate itself. nih.gov

The formation of TPs is a critical aspect of environmental risk assessment. nih.gov In some cases, TPs can be more persistent and mobile in the environment than the original compound. nih.gov For instance, oxidative processes can lead to the formation of more polar TPs, which may have implications for their movement in water systems. nih.gov The degradation of malathion and parathion, for example, results in TPs such as malaoxon, paraoxon, and 4-nitrophenol. researchgate.net The ultimate environmental fate of this compound is therefore not only dependent on its own degradation rate but also on the persistence and potential toxicity of its subsequent transformation products.

Identification of Key Degradation Products

The degradation of this compound involves the cleavage of its ester bonds, leading to the formation of less complex, more polar metabolites. While specific degradation pathways for this exact sodium salt are not extensively detailed in publicly available literature, the degradation of the parent acid, O,O-dimethyl phosphorothioic acid, and similar phosphorothioate (B77711) esters provides a strong basis for identifying its likely transformation products.

Hydrolysis is a primary abiotic degradation pathway for organothiophosphates. For this compound, this would involve the breaking of the P-O-CH₃ or P-S-Na bonds. The hydrolysis of the ester linkages is a critical step, which can be influenced by the presence of water and the pH of the surrounding medium. The hydrolysis rates of phosphorothioate esters can be substantially accelerated by the addition of polar aprotic solvents. nih.gov

The principal degradation products expected from the hydrolysis of this compound include:

O,O-Dimethyl phosphorothioic acid: This is the initial product formed upon the dissociation of the sodium salt in an aqueous environment.

Methanol: Cleavage of the methoxy (B1213986) groups from the phosphorus center results in the formation of methanol.

Phosphoric acid: Further degradation of the phosphorothioic acid core, involving the loss of the sulfur atom and the remaining methyl groups, would ultimately lead to the formation of phosphoric acid.

In biological systems, such as in soil and water containing microorganisms, the degradation can be more complex. For instance, O,S-dimethyl hydrogen phosphorothioate has been identified as a urinary metabolite of the insecticide methamidophos, indicating that demethylation and isomerization can occur in vivo. nih.govresearchgate.net Furthermore, the degradation of phosphorothioate oligonucleotides can lead to phosphate (B84403) diester impurities through desulfurization. nih.gov

Below is a table summarizing the likely degradation products of this compound based on the degradation of similar compounds.

Degradation ProductChemical FormulaFormation Pathway
O,O-Dimethyl phosphorothioic acidC₂H₇O₃PSDissociation of the sodium salt in water
MethanolCH₄OHydrolysis of the P-O-CH₃ ester bond
Phosphoric acidH₃PO₄Complete hydrolysis and oxidation of the phosphorus center

Factors Influencing Environmental Persistence

The persistence of this compound in the environment is not static but is influenced by a combination of chemical, physical, and biological factors. These factors can significantly alter the rate at which the compound degrades, thereby affecting its potential environmental impact.

pH: The pH of the soil and water is a critical factor in the hydrolysis of organothiophosphates. Generally, the rate of hydrolysis for many organophosphate pesticides increases under alkaline conditions. agr.hr For example, the persistence of the organophosphate insecticide malathion is significantly longer at a pH of 6.1 compared to a pH of 7.4. agr.hr While specific data for this compound is limited, it is expected to be more stable in neutral to slightly acidic conditions and degrade more rapidly in alkaline environments. The hydrolysis of O,O-Dimethyl phosphorochloridothioate, a related compound, with water liberates acidic gas, which suggests the susceptibility of the thiophosphate ester to hydrolysis. chemicalbook.com

Temperature: Temperature plays a crucial role in the degradation kinetics of pesticides. An increase in temperature generally leads to an increased rate of chemical reactions, including hydrolysis, and enhances microbial activity, both of which accelerate the degradation of organothiophosphates. agr.hreg.net For instance, the degradation rate of the insecticide diazinon in groundwater was observed to be faster at higher temperatures. agr.hr The degradation of chlorpyrifos (B1668852) also increases with rising temperature. eg.net Therefore, the environmental persistence of this compound is expected to be shorter in warmer climates compared to colder regions.

Microbial Adaptation: The presence and adaptation of microbial populations in the soil and water are key to the biodegradation of organothiophosphates. Microorganisms can utilize these compounds as a source of carbon, phosphorus, or energy, leading to their breakdown. nih.gov The rate of microbial degradation can be significantly enhanced in environments where microbial communities have been previously exposed to similar compounds, a phenomenon known as microbial adaptation. nih.gov For O,O-dimethyl dithiophosphate, acclimated activated sludge was able to degrade the compound much faster than unacclimated sludge, with an optimal pH for degradation between 6.5 and 7.0. nih.gov

The following table summarizes the key factors that influence the environmental persistence of this compound.

FactorInfluence on PersistenceMechanism
pHDecreases with increasing pH (more rapid degradation in alkaline conditions)Accelerates chemical hydrolysis of ester bonds. agr.hr
TemperatureDecreases with increasing temperatureIncreases the rate of hydrolysis and microbial metabolism. agr.hreg.net
Microbial AdaptationDecreases with adapted microbial populationsEnhanced enzymatic breakdown by microorganisms acclimated to the compound. nih.gov

Analytical Methodologies for Characterization and Detection

Spectroscopic and Chromatographic Techniques for Compound Characterization

The definitive identification of sodium O,O-dimethyl thiophosphate involves a combination of spectroscopic methods to probe its molecular structure and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of the atoms can be obtained.

¹H NMR: In the proton NMR spectrum of the free acid, O,O-dimethyl thiophosphoric acid, the methoxy (B1213986) protons (-OCH₃) are expected to produce a doublet due to coupling with the phosphorus atom. For the sodium salt, a similar pattern is anticipated, with the chemical shift of these protons providing information about the electronic environment.

¹³C NMR: The carbon-13 NMR spectrum would be expected to show a single resonance for the two equivalent methoxy carbons. The chemical shift and the coupling constant with the phosphorus nucleus (²JP-C) are characteristic parameters for this structural fragment.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. The ³¹P nucleus gives a sharp signal with a chemical shift that is highly sensitive to the nature of the substituents on the phosphorus atom. For thiophosphate esters, the replacement of a P=O bond with a P=S bond typically results in a significant downfield shift. Theoretical studies on the O,O-dimethylthiophosphorate anion provide a basis for interpreting these shifts, which are influenced by factors such as the paramagnetic tensor and d-orbital population at the phosphorus atom. For the closely related ammonium (B1175870) O,O-dimethyl thiophosphate, the ³¹P NMR chemical shift is observed in the range of δ 50–60 ppm, and a similar range would be expected for the sodium salt.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
¹H~3.7Doublet³JP-H ≈ 10-15
¹³C~53Doublet²JP-C ≈ 4-8
³¹P50 - 60Singlet-
Note: These are predicted values based on data for structurally similar compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various bonds.

Key expected vibrational bands include:

P=S stretching: This vibration typically appears in the region of 800-600 cm⁻¹. The presence of a strong band in this region is a key indicator of the thiophosphate group.

P-O-C stretching: The stretching vibrations of the P-O-C linkage are expected to produce strong absorptions in the 1050-950 cm⁻¹ region.

C-H stretching: The methyl C-H stretching vibrations will be observed in the 3000-2800 cm⁻¹ range.

The precise positions of these bands can be influenced by the presence of the sodium cation and the solid-state packing of the molecule.

Table 2: Characteristic IR Absorption Bands for Thiophosphate Esters

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
P=SStretching800 - 600
P-O-CStretching1050 - 950
C-H (methyl)Stretching3000 - 2800
Note: These are general ranges and specific values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and for structural elucidation. Due to the ionic nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most appropriate.

In the negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak corresponding to the [M-Na]⁻ anion (the O,O-dimethyl thiophosphate anion) at m/z 141. In the positive ion mode, a peak for the sodium adduct [M+Na]⁺ might be observed.

Fragmentation of the O,O-dimethyl thiophosphate anion upon tandem mass spectrometry (MS/MS) would likely involve the loss of methyl groups or parts of the phosphate (B84403) backbone, providing further structural confirmation.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, O, P, S, Na) in the compound. This data is used to confirm the empirical formula and purity of a synthesized sample. The theoretical elemental composition of this compound (C₂H₆NaO₃PS) is:

Carbon (C): 14.64%

Hydrogen (H): 3.69%

Sodium (Na): 14.01%

Oxygen (O): 29.24%

Phosphorus (P): 18.87%

Sulfur (S): 19.54%

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.01224.0214.64%
HydrogenH1.0166.063.69%
SodiumNa22.99122.9914.01%
OxygenO16.00348.0029.24%
PhosphorusP30.97130.9718.87%
SulfurS32.07132.0719.54%
Total 164.11 100.00%

Methods for Detection and Quantification in Research Samples

For the analysis of this compound in complex matrices, such as in research samples, chromatographic methods are preferred due to their high separation efficiency and sensitivity.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, as an ionic salt, this compound is non-volatile and cannot be directly analyzed by GC. Therefore, a derivatization step is necessary to convert it into a volatile derivative.

A common derivatization agent for organophosphates is pentafluorobenzyl bromide (PFBB). This reagent reacts with the anionic thiophosphate to form a volatile pentafluorobenzyl ester. This derivative can then be readily analyzed by GC.

For detection, a flame photometric detector (FPD) is often employed. The FPD is highly selective for phosphorus- and sulfur-containing compounds, providing excellent sensitivity and reducing interference from other components in the sample matrix. By operating the FPD in either phosphorus- or sulfur-selective mode, the presence and quantity of the derivatized this compound can be accurately determined. The use of GC coupled with a mass spectrometer (GC-MS) can provide even greater specificity and structural confirmation of the detected analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-high performance liquid chromatography (UHPLC-MS/MS), have become the methods of choice for the analysis of non-volatile and polar compounds like this compound and its metabolites. scbt.com These techniques offer high sensitivity, selectivity, and the ability to analyze multiple compounds simultaneously without the need for derivatization.

LC-MS/MS methods typically involve the separation of analytes on a reversed-phase column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then a specific product ion is monitored, providing a high degree of specificity. For dialkyl phosphates, negative ion electrospray ionization (ESI) is commonly used.

Several studies have reported the development and validation of LC-MS/MS and UHPLC-MS/MS methods for the quantification of dialkyl phosphate metabolites, including dimethyl thiophosphate (DMTP), in various biological matrices such as urine and hair. scbt.com For instance, a UFLC-MS/MS method for six DAP metabolites in urine reported limits of detection (LODs) ranging from 0.0201 ng/mL to 0.0697 ng/mL and recoveries between 93% and 102%. scbt.com Another LC-MS/MS method for quantifying these metabolites in hair achieved LODs as low as 0.41 pg/mg for DMTP.

Table 2: Performance of LC-MS/MS and UHPLC-MS/MS Methods for Dialkyl Phosphate Metabolites

MethodMatrixAnalytesLODLOQRecovery
UFLC-MS/MSUrineDMTP0.0488 ng/mL0.1479 ng/mL93-102%
UHPLC-MS/MSUrineDMTP-5.06-1000.11 ng/mL (linear range)-
LC-MS/MSHairDMTP0.41 pg/mg-72-152%

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the screening and separation of organophosphorus pesticides. mdpi.com The principle of TLC involves the separation of components of a mixture on a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, coated on a flat carrier, like a glass plate. The separation is achieved by developing the plate in a chamber with a suitable solvent or solvent mixture (the mobile phase). Different compounds will travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, resulting in different retention factors (Rf values).

For the detection of organophosphorus compounds on a TLC plate, various chromogenic spray reagents can be used. One common reagent is 4-(p-nitrobenzyl)pyridine, which reacts with the pesticides to produce colored spots. Another approach is the use of enzymatic inhibition, where the plate is sprayed with an enzyme solution (e.g., cholinesterase) and then a substrate. Areas where the pesticide has inhibited the enzyme will appear as distinct spots. While not as sensitive or quantitative as GC or LC methods, TLC is a valuable tool for preliminary screening and qualitative analysis, especially in laboratories with limited resources.

Spectrofluorimetric Determination Methods

Spectrofluorimetry offers a highly sensitive approach for the determination of certain organothiophosphate pesticides. One such method is based on the oxidation of the pesticide by cerium(IV), which in the process is reduced to cerium(III). The resulting cerium(III) is fluorescent and can be monitored at an emission wavelength of approximately 368 nm after excitation at around 257 nm. The intensity of the fluorescence is proportional to the concentration of the organothiophosphate pesticide.

This method has been successfully applied to the determination of organothiophosphate insecticides like di-syston, ethion, and phorate (B1677698) in environmental water samples. The reported limits of detection for these compounds were in the range of 0.034-0.096 ng/mL, with recoveries from spiked water samples between 86% and 108%. This approach is simple, rapid, and sensitive, making it a viable alternative to more complex chromatographic methods for specific applications. Although a specific application for this compound was not found, the principle of the method is applicable to organothiophosphates. Another approach involves the quenching of the intrinsic fluorescence of an enzyme, such as esterase 2, upon binding with an organophosphate. The decrease in fluorescence intensity can be correlated to the concentration of the pesticide.

Sample Preparation and Extraction Techniques

The analysis of trace levels of this compound and its metabolites in complex matrices such as soil, water, and biological fluids requires an efficient sample preparation and extraction step to isolate and concentrate the analytes of interest while removing interfering substances. The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of the analyte.

Commonly used extraction methods for organophosphorus pesticides include:

Liquid-Liquid Extraction (LLE): This is a conventional method where the sample is partitioned between two immiscible liquids. For aqueous samples, an organic solvent is used to extract the analytes. LLE can be effective but often requires large volumes of organic solvents. scbt.com

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent packed in a cartridge to retain the analytes from a liquid sample. The analytes are then eluted with a small volume of a suitable solvent. SPE offers high recovery, good reproducibility, and reduced solvent consumption compared to LLE. Various sorbents, such as C18 and graphitized carbon, are used for the extraction of organophosphates.

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a very large surface area between the fine droplets of the extraction solvent and the sample, leading to a very fast extraction process. The extraction solvent is then collected by centrifugation for analysis. DLLME is known for its simplicity, speed, low cost, and minimal use of organic solvents.

The selection of the appropriate extraction method is crucial for achieving accurate and reliable results in the analysis of this compound.

Analytical Quality Control and Validation

To ensure that an analytical method produces reliable and accurate data, it must be validated. researchgate.net Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. gavinpublishers.com Key validation parameters include recovery, matrix effects, and detection and quantification limits. researchgate.netgavinpublishers.com

Recovery refers to the efficiency of an analytical process, representing the proportion of the analyte that is successfully extracted from the sample matrix and detected. biotage.com It is typically calculated by comparing the analytical response of an analyte in a sample that has been spiked before extraction (pre-spike) to the response of a sample spiked after extraction (post-spike). biotage.com

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to signal suppression or enhancement. researchgate.netmdpi.com This can significantly impact the accuracy and reproducibility of quantitative analysis, particularly in complex biological or environmental samples. mdpi.com Matrix effects are assessed by comparing the response of an analyte in a post-spike sample to its response in a neat solvent standard. biotage.com

Proper sample preparation techniques like SPE and LLE are crucial for minimizing matrix effects by removing interfering substances. nih.gov For instance, SPE has been shown to be effective in removing phospholipids (B1166683) from plasma samples, thereby reducing matrix effects in LC-MS/MS analysis. nih.gov Apparent recoveries for organophosphate pesticides in various matrices have been reported in the range of 67% to 111%. nih.gov

Table 1: Reported Recovery Rates for Organophosphate Compounds Using Various Extraction Methods

Analyte/Compound ClassExtraction MethodSample MatrixRecovery (%)Source
Guthion (Azinphos-methyl)LLME/SPEUrine/Serum≥96 cdc.gov
O,O-diethyl thiophosphateLLEFaecal Samples92-106 researchgate.net
Organophosphate Pesticides (OPPs)DLLMECucumber/Watermelon67-111 nih.gov
Organophosphate Pesticides (OPPs)VLLME-SIDFruits80-104 nih.gov
Various Pharmaceutical CompoundsSLEPlasma>75 nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. nih.gov It is often determined based on a signal-to-noise ratio of 3:1. researchgate.netnih.gov

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response. researchgate.net

These limits are fundamental for assessing the sensitivity of an analytical method. For dialkyl phosphate metabolites like DMTP, detection limits are typically in the parts per billion (ppb), or ng/mL, range. cdc.gov Advanced microextraction techniques coupled with sensitive detectors like mass spectrometers can achieve even lower detection limits, in the parts per trillion (ppt), or ng/L, range. nih.gov

Role in Advanced Chemical Synthesis and Derivatization

Intermediate in Organic Synthesis

The compound is a well-established intermediate, providing a pathway to a range of more complex organophosphorus molecules through carefully controlled reactions.

Application in Agrochemical Precursor Development

The structural backbone of Sodium O,O-dimethyl thiophosphate is found in several key agrochemical products, where it serves as a critical precursor to the final active ingredients.

Utility in Materials Science Research

This compound acts as a key intermediate and building block in materials science. Its chemical reactivity is harnessed to create novel materials that possess specifically engineered properties.

Development of Specialty Chemicals

This compound is a reactant used for creating specialty chemicals, such as in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates. chemicalbook.com The related compound, O,O-dimethyl dithiophosphate (B1263838), which can be derived from similar precursors, is a known precursor in the production of organophosphorus pesticides like malathion (B1675926) and dimethoate. nih.gov The sodium salt of the diethyl variant, Sodium O,O-diethyl thiophosphate, is utilized in synthesizing novel phosphorothioates and phosphorodithioates that function as cholinesterase inhibitors. pharmaffiliates.com This indicates the utility of the general class of O,O-dialkyl thiophosphate salts as foundational materials for more complex, high-value chemical products.

Preparation of Organogermane Dithiophosphate Derivatives

While direct synthesis routes involving this compound are specific, the broader class of dialkyl dithiophosphoric acids, to which the dimethyl ester belongs, is well-known for reacting with metal salts and organometallic compounds. researchgate.net For instance, research into organotin(IV) dithiophosphate esters involved reacting the corresponding dithiophosphoric acid with organotin compounds. wikipedia.org A similar principle applies to the synthesis of organogermane derivatives. The process would involve reacting an organogermane halide with a salt of O,O-dimethyl dithiophosphoric acid. The dithiophosphate anion acts as a nucleophile, displacing the halide on the germanium atom to form a Ge-S bond. This reaction pathway allows for the creation of a diverse range of organogermane dithiophosphate compounds, each with unique properties determined by the organic groups attached to the germanium atom.

Table 1: Illustrative Synthesis of Organometallic Dithiophosphates

Reactant 1Reactant 2Product Class
O,O-dialkyl dithiophosphoric acidInorganic metal salt (e.g., Ni, Co, Cu)Metal O,O-dialkyl dithiophosphate researchgate.net
Triorganotin(IV) chlorideO,O-dialkyl dithiophosphoric acidTriorganotin(IV) dithiophosphate ester wikipedia.org
Organogermane halideSodium O,O-dimethyl dithiophosphateOrganogermane dithiophosphate derivative

Contribution to Analytical Chemistry Research

The compound's structure is valuable in the field of analytical chemistry, particularly for developing highly specific detection methods for organophosphorus compounds.

Synthesis of Haptens for Immunoassays

Immunoassays are a primary tool for detecting trace amounts of chemicals like pesticides. researchgate.net Since small molecules such as organophosphates are not large enough on their own to provoke an immune response, they must first be converted into haptens. researchgate.net A hapten is the small molecule of interest attached to a larger carrier protein, commonly bovine serum albumin (BSA). researchgate.netnih.gov

The synthesis of a hapten from a precursor related to this compound involves modifying the molecule to add a "spacer arm" with a reactive functional group. researchgate.netnih.gov This spacer allows the hapten to be effectively presented when coupled to the carrier protein. researchgate.net This hapten-protein conjugate is then used as an immunogen to produce antibodies in animals, such as rabbits. nih.gov These antibodies are the key component of enzyme-linked immunosorbent assays (ELISA), which can then be used for the sensitive and class-specific determination of O,O-dimethyl organophosphorus pesticides in various samples, including agricultural products. researchgate.netnih.gov

Table 2: General Steps for Immunoassay Development

StepDescriptionKey Components
1. Hapten SynthesisA derivative of the target analyte is synthesized with a linker arm.O,O-dimethyl organophosphorus compound nih.gov
2. ConjugationThe hapten is covalently bonded to a carrier protein to form an immunogen.Hapten, Bovine Serum Albumin (BSA) researchgate.netnih.gov
3. ImmunizationThe immunogen is injected into an animal to produce antibodies.Immunogen, Rabbit nih.gov
4. Assay DevelopmentThe produced antibodies are used to create a competitive immunoassay (e.g., ELISA).Polyclonal/Monoclonal Antibodies, Coating Antigens nih.govscienceopen.com

Q & A

Basic Research Questions

Q. How can the identity of Sodium O,O-dimethyl thiophosphate be confirmed in synthesized samples?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 31^31P NMR spectra to confirm methyl groups (δ3.7δ \sim3.7 ppm for OCH3_3) and thiophosphate structure (δ5565δ \sim55-65 ppm for 31^31P).
  • Infrared Spectroscopy (IR) : Identify P=O (~1250 cm1^{-1}) and P-S (~650 cm1^{-1}) stretching vibrations.
  • Mass Spectrometry (MS) : Validate molecular weight (164.10 g/mol) via ESI-MS or MALDI-TOF .
    • Data Table :
ParameterValue (Reference)
Molecular FormulaC2_2H6_6NaO3_3PS
CAS No.23754-87-2
Decomposition Temp.200°C (decomp)

Q. What are recommended methods for synthesizing this compound?

  • Methodological Answer :

  • Route 1 : React dimethyl chlorothiophosphate (CAS 2524-03-0) with sodium hydroxide under controlled pH (8–10) in anhydrous conditions. Monitor reaction progress via TLC or 31^31P NMR .
  • Route 2 : Transesterification of O,O-dimethyl thiophosphoric acid with sodium methoxide. Purify via recrystallization from ethanol/water mixtures .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Store at +4°C in airtight, light-resistant containers to prevent hydrolysis.
  • Avoid exposure to moisture (use desiccants) and strong oxidizing agents.
  • Monitor purity periodically via HPLC (C18 column, 0.1% H3_3PO4_4 mobile phase) .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound in aqueous environments?

  • Methodological Answer :

  • Hydrolysis : pH-dependent; under alkaline conditions (pH >10), P-S bond cleavage occurs, yielding dimethyl phosphate and sulfides. Use 31^31P NMR to track intermediates .
  • Oxidation : UV irradiation or peroxides convert the thiophosphate group to phosphate. Characterize via LC-MS/MS with negative ion mode .
    • Data Table :
ConditionDegradation ProductDetection Method
pH 12, 25°CDimethyl phosphateIon Chromatography
UV exposureO,O-dimethyl phosphateLC-MS/MS

Q. How can trace impurities in technical-grade this compound impact toxicity studies?

  • Methodological Answer :

  • Impurity Profiling : Use GC-MS or HPLC-UV to detect residual solvents (e.g., methanol) or byproducts (e.g., dimethyl disulfide).
  • Toxicity Interference : Residual chlorothiophosphate (from synthesis) may inhibit acetylcholinesterase. Validate purity via enzyme inhibition assays (Ellman’s method) .

Q. What computational approaches predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • DFT Calculations : Model P-S bond dissociation energies and nucleophilic attack sites (e.g., at sulfur). Software: Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
  • Molecular Docking : Simulate interactions with cholinesterase active sites (PDB ID: 1DX6) using AutoDock Vina .

Q. How do analytical methods resolve contradictions in reported environmental persistence data?

  • Methodological Answer :

  • Meta-Analysis : Compare studies using standardized OECD guidelines (e.g., OECD 307 for soil degradation).
  • Sensitivity Testing : Vary parameters (pH, organic matter content) in lab-scale microcosms. Use 14^{14}C-labeled compound to track mineralization .

Interdisciplinary Applications

Q. What role does this compound play in pesticide metabolite studies?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via HRMS (Orbitrap). Compare fragmentation patterns with libraries .
  • Ecotoxicity : Assess aquatic toxicity using Daphnia magna (OECD 202) with LC50_{50} calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.